3-[5-(benzylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine
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Overview
Description
Pyridine, 3-[4-(4-methoxyphenyl)-5-[(phenylmethyl)thio]-4H-1,2,4-triazol-3-yl]- is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a pyridine ring substituted with a triazole moiety, which is further substituted with a methoxyphenyl group and a phenylmethylthio group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of Pyridine, 3-[4-(4-methoxyphenyl)-5-[(phenylmethyl)thio]-4H-1,2,4-triazol-3-yl]- involves several steps. One common synthetic route starts with the preparation of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol. This intermediate is synthesized from 4-methoxyaniline via the corresponding N-(4-methoxyphenyl)hydrazinecarbothioamide, followed by acylation to 2-benzoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide and cyclization . The triazole-thiol intermediate is then alkylated using benzyl bromide in the presence of a base such as cesium carbonate to yield the final product .
Chemical Reactions Analysis
Pyridine, 3-[4-(4-methoxyphenyl)-5-[(phenylmethyl)thio]-4H-1,2,4-triazol-3-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Scientific Research Applications
Pyridine, 3-[4-(4-methoxyphenyl)-5-[(phenylmethyl)thio]-4H-1,2,4-triazol-3-yl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a neuroprotective and anti-neuroinflammatory agent.
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Pyridine, 3-[4-(4-methoxyphenyl)-5-[(phenylmethyl)thio]-4H-1,2,4-triazol-3-yl]- involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It also inhibits the NF-kB inflammatory pathway, which is crucial in reducing neuroinflammation . The compound interacts with active residues of proteins such as ATF4 and NF-kB, leading to its neuroprotective effects .
Comparison with Similar Compounds
Similar compounds to Pyridine, 3-[4-(4-methoxyphenyl)-5-[(phenylmethyl)thio]-4H-1,2,4-triazol-3-yl]- include other triazole derivatives such as:
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound shares a similar triazole core but lacks the pyridine ring.
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: This compound has a similar triazole structure but with different substituents.
The uniqueness of Pyridine, 3-[4-(4-methoxyphenyl)-5-[(phenylmethyl)thio]-4H-1,2,4-triazol-3-yl]- lies in its combination of a pyridine ring with a triazole moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
333408-50-7 |
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Molecular Formula |
C21H18N4OS |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
3-[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C21H18N4OS/c1-26-19-11-9-18(10-12-19)25-20(17-8-5-13-22-14-17)23-24-21(25)27-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3 |
InChI Key |
CGABUNOPYGQWGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3)C4=CN=CC=C4 |
Origin of Product |
United States |
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